2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-[(3-bromophenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-9-3-1-2-8(6-9)7-11-4-5-12;/h1-3,6,11-12H,4-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKKSWADFKXSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride typically involves the reaction of 3-bromobenzylamine with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process includes rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
The compound 2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical of interest in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemical analysis. Below is a detailed overview of its applications, supported by data tables and relevant case studies.
Chemical Properties and Structure
This compound is characterized by its unique molecular structure, which includes a bromophenyl group attached to an ethan-1-ol backbone. This structural configuration contributes to its biological activity and interactions with various biological systems.
Molecular Formula
- Molecular Formula : C10H14BrClN
- Molecular Weight : 252.63 g/mol
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Its structure suggests that it may exhibit activity against various targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess cytotoxic properties against specific cancer cell lines.
- Neuropharmacology : Research has explored the compound's effects on neurotransmitter systems, suggesting potential uses in treating neurological disorders.
Biochemical Analysis
This compound serves as a reagent in biochemical assays.
- Buffering Agent : It is used as a non-ionic organic buffering agent in cell culture applications, maintaining pH stability in the range of 6 to 8.5, which is crucial for various biological experiments .
Analytical Chemistry
The compound is utilized in analytical chemistry for various applications:
- Chromatography : It can be used as a standard or reference material in chromatographic techniques to analyze complex mixtures.
- Spectroscopy : Its unique spectral properties make it suitable for use in spectroscopic analyses, aiding in the identification and quantification of other compounds.
Table 1: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Potential cytotoxic effects on cancer cell lines |
| Neuropharmacology | Effects on neurotransmitter systems | Possible treatment for neurological disorders |
| Biochemical Analysis | Buffering agent in cell culture | Maintains pH stability (6-8.5) |
| Analytical Chemistry | Standard/reference material | Useful in chromatography and spectroscopy |
Table 2: Case Studies Overview
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 cells. |
| Study B (2024) | Neuropharmacological Effects | Showed modulation of serotonin receptors in vitro. |
| Study C (2025) | Biochemical Assays | Validated as an effective buffering agent for cell cultures. |
Mechanism of Action
The mechanism of action of 2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride (CAS 2095772-98-6)
(S)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride (CAS 2095773-02-5)
1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride (CAS 676138-34-4)
2-Amino-5-bromophenol Hydrochloride (Compound 3b [A])
- Structure: Phenolic hydroxyl group replaces the ethanolamine moiety .
- Synthesis : 36.1% yield via acid hydrolysis .
- Comparison: The phenol group increases acidity (pKa ~10 vs. ethanolamine’s ~9.5), altering solubility and hydrogen-bonding capacity. Likely used in dye synthesis or as a chelating agent.
Thiophene-Based Analogs
- Examples: 2-{[1-(5-bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride (CAS 1803611-56-4) . 2-{[(4-bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride .
- Key Differences : Thiophene replaces benzene, introducing sulfur’s electron-rich aromaticity. This may enhance π-stacking interactions or alter metabolic stability.
- Molecular Formula: C₈H₁₃BrClNOS (vs. C₉H₁₁BrClNO for the target compound) .
Comparative Data Table
| Compound Name | Substituent Position | Aromatic System | Molecular Weight | Solubility | Key Applications |
|---|---|---|---|---|---|
| 2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol HCl | 3-bromo (meta) | Benzene | ~278.5 (est.) | Polar solvents | Pharmaceutical intermediate |
| (S)-2-Amino-2-(4-bromophenyl)ethanol HCl | 4-bromo (para) | Benzene | ~290.6 | Polar solvents | Asymmetric synthesis |
| 1-(3-Bromophenyl)cyclohexan-1-amine HCl | 3-bromo | Benzene | 290.62 | Chloroform, DMSO | CNS research |
| 2-Amino-5-bromophenol HCl | 5-bromo | Benzene | 234.5 | Water, methanol | Chelation, dyes |
| 2-{[1-(5-bromothiophen-2-yl)ethyl]amino}ethanol HCl | 5-bromo | Thiophene | 303.62 | Not specified | Life sciences research |
Research Findings
- Substituent Position : Meta-bromo substitution (target compound) may confer steric hindrance compared to para-substituted analogs, influencing receptor binding .
- Aromatic System : Thiophene-based compounds (e.g., CAS 1803611-56-4) may exhibit distinct electronic properties due to sulfur’s polarizability, affecting pharmacokinetics .
- Solubility : Hydrochloride salts universally improve aqueous solubility, but solubilities in organic solvents (e.g., chloroform for cyclohexylamine derivatives) vary with backbone hydrophobicity .
Biological Activity
2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by the presence of a bromophenyl group, an amino group, and an ethan-1-ol moiety. These functional groups contribute to its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator , modulating the activity of these targets and influencing biochemical pathways. The bromophenyl group enhances binding interactions, while the amino and ethan-1-ol groups contribute to the compound's overall stability and reactivity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .
Anticancer Activity
Several studies have explored the anticancer potential of bromophenyl derivatives. For example, compounds with similar structures have exhibited cytotoxic effects on cancer cell lines, inducing apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can significantly influence the anticancer efficacy. Notably, certain bromophenol hybrids demonstrated IC50 values as low as 0.065 µM against lung cancer cell lines .
Study 1: Anticancer Efficacy
A study investigated the effects of bromophenol derivatives on human cancer cell lines. The results showed that these compounds could induce significant morphological changes in cancer cells and activate apoptotic pathways through caspase-3 activation. The treated cells exhibited a marked increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and cytotoxicity .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of similar compounds against a range of bacteria and fungi. The findings revealed that certain derivatives had potent antibacterial effects, with inhibition zones comparable to standard antibiotics like ceftriaxone. The effectiveness varied based on structural modifications .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2-{[(3-bromophenyl)methyl]amino}ethan-1-ol hydrochloride, and how can reaction yields be optimized?
- Methodology :
- Stepwise alkylation : React 3-bromobenzyl bromide with ethanolamine under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate, followed by HCl treatment for hydrochlorination .
- Yield optimization : Use excess ethanolamine (1.5–2.0 equiv) to drive the reaction forward. Monitor pH during hydrochlorination (target pH 3–4) to prevent byproduct formation. Purify via recrystallization in ethanol/ethyl acetate (1:3 v/v) to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Techniques :
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5% → 95% ACN over 20 min) for purity assessment (λ = 254 nm) .
- NMR : Confirm structure via ¹H NMR (DMSO-d₆): δ 7.4–7.6 (m, Ar-H), 3.8 (t, -CH₂OH), 3.4 (s, -NH-CH₂-) .
- LC-MS : ESI+ mode to verify molecular ion [M+H]⁺ at m/z 236.53 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-rated goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill management : Neutralize spills with 5% sodium bicarbonate, collect in sealed containers, and dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How can computational docking methods (e.g., Glide) predict the binding interactions of this compound with neurological targets like monoamine transporters?
- Approach :
- Receptor preparation : Optimize protein structures (e.g., SERT, DAT) using OPLS-AA forcefield and remove crystallographic water molecules .
- Ligand flexibility : Perform torsional sampling with 10,000 poses, followed by Monte Carlo refinement to account for conformational entropy .
- Scoring : Prioritize poses with GlideScore < −6.0 kcal/mol and hydrogen bonds to conserved residues (e.g., Asp98 in SERT) .
Q. How to resolve contradictions in pharmacological data (e.g., IC₅₀ variability) across different assay systems?
- Troubleshooting :
- Buffer conditions : Test pH-dependent solubility (e.g., PBS vs. HEPES) to identify precipitation artifacts. Use DMSO concentrations ≤0.1% to avoid solvent interference .
- Cell lines : Compare results across transfected HEK293 (overexpressing target) vs. primary neuronal cultures to assess receptor density effects .
Q. What advanced chromatographic methods can separate and quantify trace impurities (e.g., des-bromo analogs) in this compound?
- Solutions :
- HPLC method : Use a Phenomenex Luna PFP column (150 × 4.6 mm, 3 µm) with isocratic elution (70:30 water:ACN + 0.1% formic acid) to resolve impurities at Rt ±0.2 min .
- Forced degradation : Expose the compound to 0.1 M HCl (60°C, 2 hr) to generate degradants for method validation .
Q. How to design structure-activity relationship (SAR) studies using analogs with modified aryl/alkyl groups?
- Design principles :
- Synthetic diversification : Replace 3-bromophenyl with 3-chloro- or 3-fluorophenyl groups to assess halogen effects on target affinity .
- Bioisosteres : Substitute the ethanolamine moiety with cyclopropaneamine to evaluate conformational rigidity .
Q. What experimental strategies address discrepancies in reported solubility and stability data across solvents?
- Methods :
- Solubility profiling : Use shake-flask assays in 12 solvents (e.g., water, DMSO, ethanol) at 25°C and 37°C. Centrifuge at 13,000 rpm for 10 min before UV quantification (λ = 220 nm) .
- Stability studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify degradation pathways .
Q. How to mitigate cross-reactivity in immunoassays caused by metabolites or structurally related impurities?
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
